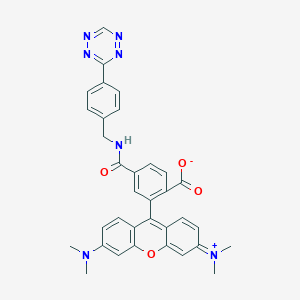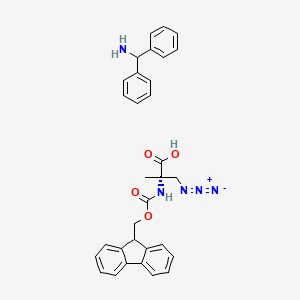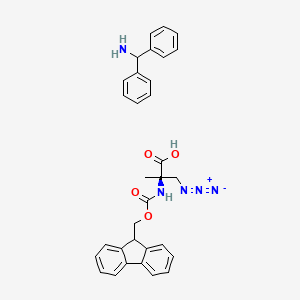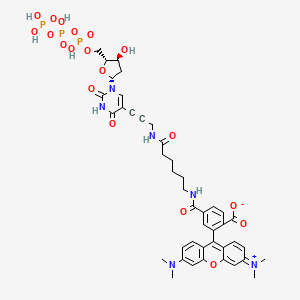
Tetramethylrhodamine-dUT
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetramethylrhodamine-dUT (TMR-dUT) is an organic fluorophore that has been widely used in the field of biochemistry and biomedical research. It is a member of the rhodamine family of dyes and is used in a variety of applications, including fluorescence microscopy, flow cytometry, and in vivo imaging. TMR-dUT is an attractive molecule for research due to its high fluorescence quantum yield, photostability, and the ability to be conjugated to other molecules.
Wissenschaftliche Forschungsanwendungen
Tetramethylrhodamine-dUT has a wide range of scientific research applications, including fluorescence microscopy, flow cytometry, and in vivo imaging. In fluorescence microscopy, Tetramethylrhodamine-dUT can be used to label cells and other biological samples for visualization. In flow cytometry, Tetramethylrhodamine-dUT can be used to detect and quantify cells and other particles. In vivo imaging, Tetramethylrhodamine-dUT can be used to track cells and other biological molecules in living organisms.
Wirkmechanismus
Tetramethylrhodamine-dUT is a fluorophore, which means that it absorbs light and emits light at a different wavelength. When light is absorbed by Tetramethylrhodamine-dUT, it is converted into energy, which is then emitted as a fluorescent signal at a longer wavelength. This signal can be detected and used to measure the amount of Tetramethylrhodamine-dUT present.
Biochemical and Physiological Effects
Tetramethylrhodamine-dUT has been shown to have a variety of biochemical and physiological effects. It has been used to label and track cells and other biological molecules in living organisms. It has also been used to detect and quantify cells and other particles in flow cytometry. Furthermore, it has been used to label proteins, lipids, and other biomolecules for imaging and analysis.
Vorteile Und Einschränkungen Für Laborexperimente
Tetramethylrhodamine-dUT has several advantages for lab experiments. It is highly photostable, meaning that it does not degrade when exposed to light. It also has a high fluorescence quantum yield, meaning that it emits a strong fluorescent signal. Additionally, it can be conjugated to other molecules, allowing for greater versatility in experiments. The main limitation of Tetramethylrhodamine-dUT is that it is not very soluble in organic solvents, making it difficult to use in certain applications.
Zukünftige Richtungen
There are several potential future directions for the use of Tetramethylrhodamine-dUT. It could be used to label and track proteins, lipids, and other biomolecules for imaging and analysis. It could also be used to detect and quantify cells and other particles in flow cytometry. Additionally, it could be used to develop new imaging agents for in vivo imaging. Finally, it could be used to develop new fluorescent probes for a variety of applications.
Synthesemethoden
Tetramethylrhodamine-dUT is synthesized through a series of reactions using the parent molecule, rhodamine B. The first step is the formation of a rhodamine B-tetramethylrhodamine (TMR) adduct, which is then oxidized with sodium hypochlorite to form the Tetramethylrhodamine-dUT. The reaction is typically carried out at room temperature in an aqueous solution. The final product is a dark red-orange powder that is soluble in water and ethanol.
Eigenschaften
IUPAC Name |
2-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]-4-[[6-[3-[1-[(2R,4S,5R)-4-hydroxy-5-[[hydroxy-[hydroxy(phosphonooxy)phosphoryl]oxyphosphoryl]oxymethyl]oxolan-2-yl]-2,4-dioxopyrimidin-5-yl]prop-2-ynylamino]-6-oxohexyl]carbamoyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C43H49N6O19P3/c1-47(2)27-12-15-30-34(20-27)65-35-21-28(48(3)4)13-16-31(35)39(30)32-19-25(11-14-29(32)42(54)55)40(52)45-17-7-5-6-10-37(51)44-18-8-9-26-23-49(43(56)46-41(26)53)38-22-33(50)36(66-38)24-64-70(60,61)68-71(62,63)67-69(57,58)59/h11-16,19-21,23,33,36,38,50H,5-7,10,17-18,22,24H2,1-4H3,(H7-,44,45,46,51,52,53,54,55,56,57,58,59,60,61,62,63)/t33-,36+,38+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAWYUZBGAXYWAS-DCLZWXHWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](C)C)C=C3O2)C4=C(C=CC(=C4)C(=O)NCCCCCC(=O)NCC#CC5=CN(C(=O)NC5=O)C6CC(C(O6)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)C(=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](C)C)C=C3O2)C4=C(C=CC(=C4)C(=O)NCCCCCC(=O)NCC#CC5=CN(C(=O)NC5=O)[C@H]6C[C@@H]([C@H](O6)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)C(=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H49N6O19P3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1046.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tetramethylrhodamine-dUT | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Hydroxyspiro[2.5]octane-6-carbonitrile](/img/structure/B6291087.png)

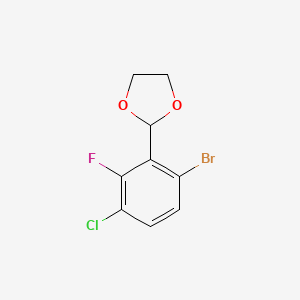
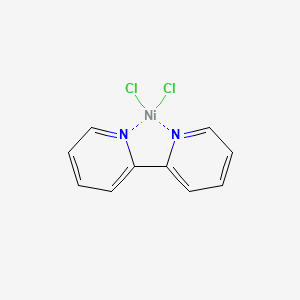

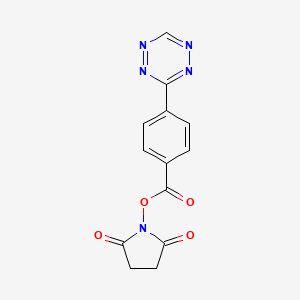
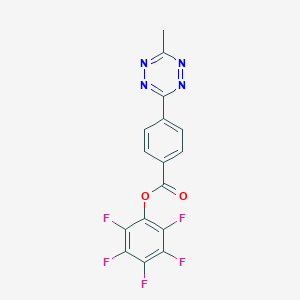
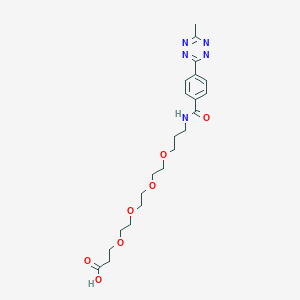

![[4,4'-Bis(tert-butyl)-2,2'-bipyridine]nickel dibromide, 95%](/img/structure/B6291144.png)
